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molecular formula C12H14N2O2 B594487 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline CAS No. 1300031-61-1

3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline

Cat. No. B594487
M. Wt: 218.256
InChI Key: WHLKGQGVQDAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846709B2

Procedure details

[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine (for a preparation see Intermediate 2) (39 g, 179 mmol) was dissolved in diethyl [(ethyloxy)methylidene]propanedioate (38.6 g, 179 mmol) and heated to 130° C., giving a steady effervescence as ethanol boiled off. The solution was heated for 1 h, then cooled to room temperature and evaporated in vacuo to give a brown oil. The product was dissolved in DCM (100 ml) and loaded onto a 750 g silica column, then eluted with 0-100% EtOAc/cyclohexane to give diethyl({[3-(3,5-dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amino}methylidene)propanedioate (59.5 g, 153 mmol, 86% yield) as pale yellow crystalline solid. LCMS (formate) Rt 1.15 min, MH+ 389.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]2[CH:8]=[C:9]([NH2:15])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])=[C:5]([CH3:16])[O:4][N:3]=1.C(O[CH:20]=[C:21]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.C(O)C>C(Cl)Cl>[CH2:25]([O:24][C:22](=[O:23])[C:21](=[CH:20][NH:15][C:9]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([C:6]2[C:2]([CH3:1])=[N:3][O:4][C:5]=2[CH3:16])[CH:8]=1)[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1C=1C=C(C=CC1OC)N)C
Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
38.6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
eluted with 0-100% EtOAc/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC(=C(C=C1)OC)C=1C(=NOC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 153 mmol
AMOUNT: MASS 59.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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